2-[2-(2,4-dichlorophenoxy)acetamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an acetamido group, a dichlorophenoxy group, and a benzothiophene group. These groups suggest that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the acetamido group might undergo hydrolysis, and the dichlorophenoxy group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing .Mechanism of Action
Target of Action
The primary target of this compound is the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain in the body.
Mode of Action
This compound acts as a selective inhibitor of the COX-2 enzyme . It binds to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The inhibition of the COX-2 enzyme disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . This has downstream effects on various physiological processes, including inflammation and pain sensation.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX-2 enzyme and disrupting the production of prostaglandins, this compound can effectively alleviate symptoms associated with inflammatory conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-21-17(24)16-11-4-2-3-5-14(11)26-18(16)22-15(23)9-25-13-7-6-10(19)8-12(13)20/h6-8H,2-5,9H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRFHOINRLWMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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